(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid
Beschreibung
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid is an organic compound with the molecular formula C8H8BNO4 and a molecular weight of 192.96 g/mol . This compound belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H8BNO4 |
|---|---|
Molekulargewicht |
192.97 g/mol |
IUPAC-Name |
(3-methyl-2-oxo-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO4/c1-10-6-3-2-5(9(12)13)4-7(6)14-8(10)11/h2-4,12-13H,1H3 |
InChI-Schlüssel |
WFFIWWGBDCLURU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C(=O)O2)C)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid typically involves the reaction of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzymes or modulate signaling pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid can be compared with other boronic acids and oxazole derivatives:
Similar Compounds: 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole, phenylboronic acid, and 2-methylbenzoic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
